2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(3-7)6-9-8-4-10(6)2;;/h4-5H,3,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMBMYJMVPZEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NN=CN1C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797160-58-7 | |
| Record name | 2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Related compounds such as 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines.
Mode of Action
It’s worth noting that related 1,2,4-triazole derivatives have been found to interact with various cellular targets, leading to changes in cell function.
Biochemical Analysis
Biochemical Properties
2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The triazole ring in its structure allows it to form hydrogen bonds and engage in dipole interactions with biological receptors. This compound has been shown to interact with enzymes such as carbonic anhydrase and cholinesterase, potentially inhibiting their activity. These interactions are crucial for understanding the compound’s potential therapeutic applications, as enzyme inhibition can lead to various pharmacological effects.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to altered cellular responses. For instance, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell survival and growth. Additionally, its impact on cellular metabolism includes alterations in metabolic flux and energy production, which are critical for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring structure allows it to bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. This compound has been shown to inhibit enzymes such as carbonic anhydrase by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under controlled conditions, it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enzyme inhibition and modulation of cellular signaling pathways. At higher doses, toxic or adverse effects have been observed, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to affect the levels of key metabolites and influence metabolic flux, thereby altering the overall metabolic state of cells. Understanding these metabolic interactions is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its overall efficacy and potency. Studies have shown that the compound can be efficiently transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules. Post-translational modifications and targeting signals play a crucial role in directing the compound to these compartments, thereby influencing its overall biochemical activity.
Biological Activity
2-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride, with CAS No. 1797160-58-7, is a compound that has garnered attention for its potential biological activities. It belongs to the class of 1,2,4-triazole derivatives, known for their diverse pharmacological properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C₆H₁₂Cl₂N₄
- Molecular Weight : 213.11 g/mol
- Structure : The compound features a triazole ring which is crucial for its biological activity.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activities. For instance, compounds similar to 2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study evaluating the activity of 1,2,4-triazole derivatives found that modifications in the substituents can enhance or diminish antibacterial properties .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented in several studies. In vitro tests using peripheral blood mononuclear cells (PBMCs) showed that certain derivatives can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. The presence of specific substituents on the triazole ring appears to modulate these effects significantly .
Cytotoxicity and Cell Viability
Toxicity assessments conducted on various triazole derivatives suggest that many exhibit low cytotoxicity at therapeutic concentrations. For example, in studies where compounds were tested at doses up to 100 µg/mL, cell viability remained high (over 94%), indicating a favorable safety profile for further development .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and negative bacteria | |
| Anti-inflammatory | Reduced cytokine release (TNF-α, IL-6) | |
| Cytotoxicity | Low toxicity in PBMC cultures |
Case Study: Evaluation of Triazole Derivatives
A comprehensive study synthesized new derivatives of 1,2,4-triazoles and evaluated their biological activities. Among these derivatives, some exhibited potent anti-inflammatory and antimicrobial effects while maintaining low toxicity levels. The study highlighted that structural modifications could lead to enhanced biological efficacy .
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed that the triazole moiety plays a critical role in interacting with biological targets such as enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.
Scientific Research Applications
Pharmacological Applications
Antifungal Activity
Triazoles are well-known for their antifungal properties. Research indicates that compounds similar to 2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine have been effective against various fungal pathogens. The mechanism often involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
Antimicrobial Properties
Studies have shown that triazole derivatives can exhibit broad-spectrum antimicrobial activity. This compound may be explored for its ability to combat bacterial infections, particularly those resistant to conventional antibiotics.
Potential in Cancer Therapy
Triazole derivatives have been investigated for their anticancer properties. The compound’s ability to interfere with cellular signaling pathways involved in cancer progression makes it a candidate for further research in oncology.
Biochemical Applications
Enzyme Inhibition Studies
The compound may serve as a tool in enzyme inhibition studies. Its structural similarity to natural substrates allows it to act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Drug Development
Given its unique properties, 2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride could be utilized in the development of new pharmaceuticals. Its role as a scaffold for drug design can lead to the synthesis of novel compounds with enhanced efficacy and reduced toxicity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Antifungal Activity Assessment | Evaluated against Candida species | Demonstrated significant inhibition at low concentrations. |
| Antibacterial Efficacy | Tested against Gram-positive and Gram-negative bacteria | Showed broad-spectrum activity with minimal inhibitory concentrations comparable to existing antibiotics. |
| Cancer Cell Line Studies | Assessed on various cancer cell lines | Induced apoptosis in treated cells; potential mechanism linked to triazole structure affecting cell cycle regulation. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
2-Methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine Dihydrochloride
- Molecular Formula : C₆H₁₄Cl₂N₄ (identical to the target compound).
- Key Difference: The triazole ring exists in the 1H tautomeric form (vs. 4H in the target compound).
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
- Molecular Formula : C₆H₁₂ClN₅
- Key Difference : The methyl group is at position 1 of the triazole ring, and the compound has only one hydrochloride counterion. This reduces molecular weight (189.65 g/mol) and may influence solubility and bioavailability .
2-(4H-1,2,4-Triazol-3-yl)propan-2-amine Dihydrochloride
Functional Analogues in Drug Development
Mitratapide Derivatives
- Example : Compounds containing a (4-methyl-4H-1,2,4-triazol-3-yl)thio group.
- Key Difference : A thioether linkage replaces the propan-1-amine chain, conferring distinct pharmacokinetic profiles (e.g., enhanced lipophilicity) .
Antifungal Triazoles (e.g., Fluconazole)
Data Table: Comparative Analysis of Key Compounds
Structural Insights from Crystallography
Docking Studies and Antimicrobial Potential
- Triazole derivatives, including the target compound, show affinity for bacterial targets like FtsZ and DprE1. The propan-1-amine chain may enhance solubility, improving binding to hydrophilic active sites .
- In contrast, 1H-tautomer analogues exhibit reduced activity due to weaker hydrogen-bonding interactions .
Pharmacokinetic Considerations
Preparation Methods
General Synthetic Approaches to 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives, including amino-substituted variants, commonly employs the following strategies:
Intramolecular Cyclocondensation of Amidoguanidines: This method involves cyclization of amidoguanidine precursors to form the triazole ring, often under thermal or microwave conditions. It is a classical route for 3(5)-amino-1,2,4-triazoles synthesis but can involve multiple steps and require careful purification.
Thermal Condensation of N-cyanoimidates with Hydrazine: This approach provides an alternative pathway to the triazole ring by condensing cyanoimidates with hydrazine derivatives.
1,3-Dipolar Cycloaddition of Hydrazonoyl Derivatives and Carbodiimides: This method forms the triazole ring via cycloaddition reactions, offering selectivity advantages but sometimes requiring harsh conditions.
These methods have limitations such as multi-step processes, harsh reaction conditions, and low selectivity, which have driven the development of improved techniques.
Microwave-Assisted Synthesis
Microwave irradiation has become a valuable tool in organic synthesis, including the preparation of 1,2,4-triazole derivatives, due to its ability to:
- Increase reaction rates
- Improve yields
- Enhance product purity
- Reduce energy consumption
In the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, microwave-assisted one-pot reactions have been developed where N-phenylsuccinimide and aminoguanidine hydrochloride are reacted in ethanol at elevated temperatures (~170–180 °C) under microwave irradiation. This method enables the formation of the triazole ring and the propanamide side chain efficiently in a single step with moderate to good yields (up to 58% in some cases).
Optimization parameters studied include:
| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 180 | 25 | 27 |
| 2 | H2O | 180 | 50 | Improved yield |
| 3 | EtOH | 180 | 40 | 58 (best yield) |
Note: The yields and conditions are specific to related triazole derivatives and provide insights into microwave-assisted synthesis efficiency.
Specific Preparation of 2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine Dihydrochloride
While direct literature on this exact compound is limited, its preparation can be inferred from related triazole amine syntheses:
Step 1: Formation of the 4-methyl-1,2,4-triazole ring via cyclization of appropriate amidine or guanidine derivatives with nitrile or ester precursors under microwave irradiation or thermal conditions.
Step 2: Introduction of the propan-1-amine side chain through nucleophilic substitution or reductive amination on a precursor bearing a suitable leaving group.
Step 3: Conversion to dihydrochloride salt by treatment with hydrochloric acid to enhance compound stability and solubility.
This general approach aligns with the synthetic logic used in related compounds, such as 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine, where microwave irradiation at 600 W for 30 minutes yielded 97% of the target compound, demonstrating the efficiency of microwave-assisted methods in triazole chemistry.
Industrial and Laboratory Scale Synthesis Considerations
Microwave irradiation is preferred for its rapid heating and energy efficiency, reducing reaction times from hours to minutes.
Solvent choice (ethanol, water, or mixtures) affects yield but often ethanol is favored for balancing solubility and reaction kinetics.
Base addition (e.g., potassium hydroxide) post initial cyclization can improve yields by facilitating ring closure and neutralizing intermediates.
Purification typically involves crystallization of the dihydrochloride salt, which enhances purity and stability.
Safety and environmental aspects favor methods avoiding harsh reagents like dimethylformamide or liquid ammonia, as noted in alternative triazole salt syntheses.
Summary Table of Preparation Method Features
Research Findings and Optimization
Microwave power and irradiation time are critical parameters; 600 W and 30 minutes have been found optimal for related triazole derivatives.
Non-aqueous bases improve yields in ring closure steps compared to aqueous solutions.
The use of microwave irradiation reduces the number of synthetic steps by enabling one-pot reactions, simplifying purification and increasing throughput.
Analytical data (e.g., elemental analysis, IR, NMR) confirm the structure and purity of the final products.
Q & A
Q. What are the recommended synthetic routes for 2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Synthetic Pathways : Utilize nucleophilic substitution or condensation reactions involving triazole precursors. For example, refluxing triazole derivatives with appropriate amines in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis (e.g., glacial acetic acid) can yield the target compound .
- Optimization : Vary reaction time (e.g., 4–18 hours), solvent polarity, and stoichiometric ratios to improve yield. Purification via recrystallization (water-ethanol mixtures) or column chromatography enhances purity. Monitor intermediates using TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s structural integrity and purity?
Methodological Answer:
- Structural Confirmation : Employ -NMR and -NMR to verify the triazole ring and amine backbone. IR spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) or UPLC-MS to quantify impurities. Melting point analysis (e.g., 141–143°C for related triazoles) provides preliminary purity data .
Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?
Methodological Answer:
- Assay Design : Use cell-based models (e.g., cancer cell lines) for cytotoxicity screening (MTT assay). Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM).
- Data Interpretation : Calculate IC values and compare with structurally similar compounds (e.g., 4-amino-1,2,4-triazole derivatives) to establish structure-activity relationships .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC50_{50}50 values in similar assays)?
Methodological Answer:
- Comparative Analysis : Replicate assays under standardized conditions (e.g., identical cell lines, serum concentrations). Validate purity using orthogonal methods (e.g., NMR + HPLC) to rule out batch variability .
- Mechanistic Studies : Perform target engagement assays (e.g., kinase inhibition profiling) to identify off-target effects. Use molecular docking to probe binding site interactions .
Q. What experimental frameworks are recommended for studying the compound’s environmental fate and ecotoxicological impacts?
Methodological Answer:
- Environmental Persistence : Conduct OECD 301 biodegradation tests. Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light) .
- Ecotoxicology : Use tiered testing:
- Acute Toxicity : Daphnia magna LC assays.
- Chronic Effects : Algal growth inhibition (OECD 201).
- Bioaccumulation : Log determination via shake-flask method .
Q. How can researchers integrate computational modeling to predict the compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Tools : Use QSAR models (e.g., SwissADME) to predict log , solubility, and bioavailability. Molecular dynamics simulations assess blood-brain barrier permeability.
- Validation : Compare predictions with in vitro Caco-2 permeability assays and in vivo PK studies in rodent models .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Omics Approaches : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on treated vs. untreated cells to identify dysregulated pathways.
- Genetic Knockdown : Use CRISPR/Cas9 to silence candidate targets (e.g., kinases) and assess rescue effects .
Data Contradiction and Theoretical Integration
Q. How should conflicting data on the compound’s stability under varying pH conditions be addressed?
Methodological Answer:
- Controlled Stability Studies : Conduct accelerated degradation tests (25–40°C, pH 1–13) with LC-MS monitoring. Identify degradation products and propose degradation pathways .
- Theoretical Alignment : Cross-reference results with Hammett plots or linear free-energy relationships to explain pH-dependent reactivity .
Q. What methodologies align the compound’s research findings with broader pharmacological or chemical theories?
Methodological Answer:
- Theoretical Frameworks : Link observed bioactivity to known triazole pharmacophores (e.g., hydrogen-bonding capacity, aromatic stacking). Use frontier molecular orbital (FMO) theory to rationalize reactivity .
- Meta-Analysis : Compare data with published triazole derivatives in databases (e.g., ChEMBL) to identify outliers or confirm trends .
Experimental Design Tables
| Parameter | Recommendation | Reference |
|---|---|---|
| Synthetic Yield Optimization | Vary reflux time (4–18 h), solvent (DMSO/ethanol) | |
| Purity Threshold | >95% via HPLC, melting point consistency | |
| Cell-Based Assay Controls | Include vehicle (DMSO) and positive controls | |
| Environmental Testing | OECD guidelines for biodegradation/toxicity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
